2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl-

Drug Discovery Medicinal Chemistry Chemical Procurement

2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- (CAS 705923-01-9) is a 5,5-disubstituted hydantoin scaffold featuring a phenyl ring and a primary aminomethyl side chain. Hydantoins are recognized for anticonvulsant, antiarrhythmic, and antiparasitic activities.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 705923-01-9
Cat. No. B13248348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl-
CAS705923-01-9
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CN
InChIInChI=1S/C10H11N3O2/c11-6-10(7-4-2-1-3-5-7)8(14)12-9(15)13-10/h1-5H,6,11H2,(H2,12,13,14,15)
InChIKeyCWIYMYIWIWQJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Technical Primer: 2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- (CAS 705923-01-9) for Procurement & Screening


2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- (CAS 705923-01-9) is a 5,5-disubstituted hydantoin scaffold featuring a phenyl ring and a primary aminomethyl side chain. Hydantoins are recognized for anticonvulsant, antiarrhythmic, and antiparasitic activities [1]. This specific compound is noted as a versatile small-molecule scaffold in drug discovery due to the presence of both amine and carbonyl functionalities, allowing for diverse chemical modifications [2].

Technical Constraints on Substituting 2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- (CAS 705923-01-9) with Simpler Hydantoins


Simple 5-phenylhydantoins, while core scaffolds, lack a primary amine handle outside the ring, limiting them to N-alkylation or electrophilic aromatic substitution. The 5-(aminomethyl) moiety in CAS 705923-01-9 provides a critical, basic aliphatic nitrogen that enables amide coupling, reductive amination, or urea formation without compromising the hydantoin core's rigidity [1]. This fundamental difference in accessible chemical space precludes direct functional substitution in library synthesis or lead optimization campaigns requiring a pendant amine [2].

Quantitative Differentiation Data for 2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- (CAS 705923-01-9) vs. Closest Analogs


Procurement Cost and Supply Comparison: CAS 705923-01-9 vs. 5-Phenylhydantoin (CAS 89-24-7)

The cost-per-gram for CAS 705923-01-9 is markedly higher than the base 5-phenylhydantoin, reflecting its advanced synthetic complexity and value as a functionalized building block. The 5-(aminomethyl)-5-phenyl- derivative is priced at $716.4/g (2.5g scale) [1], compared to $5.2/g (5g scale) for unfunctionalized 5-phenylhydantoin , a 137-fold difference.

Drug Discovery Medicinal Chemistry Chemical Procurement

Structural Diversification Advantage: Hydrogen Bond Donor/Acceptor Count vs. 5-Methyl-5-phenylhydantoin

The aminomethyl substitution significantly increases the molecule's hydrogen-bonding capacity. CAS 705923-01-9 possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1], whereas 5-methyl-5-phenylhydantoin has only 2 HBDs and 2 HBAs [2]. This increases topological polar surface area (TPSA) from 58.2 Ų for the methyl analog to 84.2 Ų for the aminomethyl derivative [1][2].

Medicinal Chemistry Lead Optimization Drug Design

Anticonvulsant Activity of Aminomethyl-Substituted Cyclic Imides: Class-Level Inference for CAS 705923-01-9

The 5-(aminomethyl)hydantoin class was explored as anticonvulsants based on a GABAergic mechanism. The close structural analog 5-(aminomethyl)-5-methyl-2,4-imidazolidinedione showed significant activity against maximal electroshock (MES) seizures in mice, though it was inactive against pentylenetetrazole (PTZ) seizures [1]. This profile, distinct from broad-spectrum agents, suggests CAS 705923-01-9 could be a valuable scaffold for selective MES-active anticonvulsants.

Neuroscience Epilepsy Anticonvulsant Drug Discovery

Recommended Application Scenarios for 2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- (CAS 705923-01-9) in Scientific Research


Focused Library Synthesis for CNS Drug Discovery

Leverage the 5-(aminomethyl) handle for rapid parallel synthesis of amide, urea, or sulfonamide libraries. The 137x price premium over simple 5-phenylhydantoin [1] is justified by the ability to explore chemical space around a retained hydantoin core with vastly increased diversity, avoiding the need for multi-step de novo core synthesis [2].

Selective Anticonvulsant Lead Optimization

Initiate a lead optimization program targeting maximal electroshock (MES) seizures. The class-level evidence from the 5-(aminomethyl)hydantoin series [1] suggests inherent activity against MES, a model for generalized tonic-clonic seizures. The 5-phenyl group in CAS 705923-01-9 offers additional lipophilic bulk absent in the methyl analog, providing a vector for potency modulation.

Physicochemical Property Screening for Oral Bioavailability

Use CAS 705923-01-9 as a core scaffold in a property-driven drug design campaign. Its computed TPSA of 84.2 Ų and 3 HBDs [1] place it in a favorable property space for oral CNS drugs, balancing solubility and passive permeability. Compare directly with 5-methyl-5-phenylhydantoin (TPSA 58.2 Ų, 2 HBDs) [2] to assess the impact of the aminomethyl group on early ADMET endpoints.

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